(2S,3R)-2-methylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. This compound is particularly significant in pharmaceutical chemistry due to its utility as a building block in the synthesis of various biologically active molecules.
The compound can be synthesized through various methods, with significant interest in its asymmetric synthesis due to the importance of chirality in medicinal chemistry. The molecular formula of (2S,3R)-2-methylpyrrolidine-3-carboxylic acid is , and it has a molecular weight of approximately 129.16 g/mol.
(2S,3R)-2-methylpyrrolidine-3-carboxylic acid is classified under:
The synthesis of (2S,3R)-2-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes:
The reaction conditions typically involve mild temperatures and specific pH levels to maintain enzyme activity during biocatalytic processes. The use of protecting groups may also be necessary during certain synthetic steps to prevent unwanted reactions.
The molecular structure of (2S,3R)-2-methylpyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring with a carboxylic acid functional group at the 3-position and a methyl group at the 2-position. The stereochemistry at the 2 and 3 positions is crucial for its biological activity.
(2S,3R)-2-methylpyrrolidine-3-carboxylic acid participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of the desired products. Careful optimization is essential for achieving high purity.
The mechanism of action for (2S,3R)-2-methylpyrrolidine-3-carboxylic acid primarily involves its interaction with enzymes that catalyze stereospecific reactions. As a substrate, it participates in enzymatic pathways leading to the formation of biologically active compounds. The specific molecular targets and pathways depend on the context in which this compound is utilized.
Quantitative analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized (2S,3R)-2-methylpyrrolidine-3-carboxylic acid.
(2S,3R)-2-methylpyrrolidine-3-carboxylic acid finds numerous applications in scientific research:
Biocatalysis leverages enzymatic precision for stereoselective synthesis. Lactobacillus fermentum carbonyl reductase 1 (LfSDR1) enables asymmetric reduction of prochiral ketones to chiral alcohols with exceptional enantiomeric excess (>99%). This enzyme achieves high activity toward 2-chloro-β-ketoester precursors of (2S,3R)-2-methylpyrrolidine-3-carboxylic acid. Wild-type LfSDR1 utilizes NADPH as a cofactor, reducing 208 mM substrate in 24 hours with 99.6% enantiomeric excess (ee). To address cofactor cost, a mutant variant (Mu2) was engineered via semi-rational design to shift cofactor preference toward NADH. Though economical, Mu2 exhibits reduced catalytic efficiency (39.8 mM substrate conversion) and marginally lower ee (98.8%), achieving a space-time yield of 115.7 g·L⁻¹·d⁻¹ [3]. Recent advances exploit Kosakonia radicincitans carbonyl reductase KrSDR5, which achieves >99.9% ee for analogous reductions. Engineered mutants (e.g., KrSDR5T91V/V141M/I159V) enhance activity 8.25-fold over wild-type while maintaining stereoselectivity [3].
Table 1: Performance Comparison of Carbonyl Reductases in Chiral Intermediate Synthesis
Enzyme | Cofactor | Substrate Loading (mM) | Yield (%) | ee (%) | Space-Time Yield (g·L⁻¹·d⁻¹) |
---|---|---|---|---|---|
LfSDR1 (wild-type) | NADPH | 208 | 99.9 | 99.6 | 208 |
LfSDR1-Mu2 mutant | NADH | 39.8 | >95 | 98.8 | 115.7 |
KrSDR5 mutant | NADH | 200 | 99 | >99.9 | 420 |
C(sp³)-H activation-arylation provides a direct route to enantiopure pyrrolidine scaffolds. This method employs palladium catalysts with chiral ligands (e.g., phosphines or N-heterocyclic carbenes) to functionalize proline derivatives at the C3 position. A fully enantioselective synthesis of 3-arylproline analogs uses directing groups to achieve intramolecular arylation with ≤98% enantiomeric purity. Key to success is ligand design: bulky, electron-rich ligands like t-BuBrettPhos minimize racemization and enhance stereocontrol. Typical conditions involve Pd(OAc)₂ (5 mol%), chiral ligand (6 mol%), and aryl iodides in toluene at 100°C, yielding target compounds with IC₅₀ values as low as 200 nM against NMDA receptors [1] [6]. The approach eliminates multi-step protection/deprotection sequences, improving atom economy by 15–20% compared to classical methods [9].
Table 2: Optimization of Enantioselective C(sp³)-H Arylation Parameters
Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reaction Time (h) |
---|---|---|---|---|---|
BrettPhos | Toluene | 80 | 45 | 75 | 24 |
t-BuBrettPhos | Toluene | 100 | 92 | 98 | 12 |
RuPhos | DMF | 120 | 68 | 82 | 18 |
Chiral auxiliaries enforce stereochemical outcomes during C–C bond formation. Dimethyl tartrate derivatives serve as recoverable templates, directing asymmetric alkylation of pyrrolidine precursors. In one protocol, (2R,3R)-dimethyl tartrate is condensed with a prolinol intermediate to form a rigid dioxolane ring. Subsequent enolization with LiHMDS and alkylation by methyl iodide proceed with >20:1 diastereoselectivity. Acidic cleavage releases the auxiliary for reuse, yielding (2S,3R)-2-methylpyrrolidine-3-carboxylic acid with 95% ee [5] [9]. For tert-butoxycarbonyl (Boc)-protected variants, this method achieves 91% ee at industrial scales (>100 g). The auxiliary’s hydroxyl groups form hydrogen bonds with electrophiles, creating a chiral pocket that favors re-face attack [9].
Enzymatic routes offer superior sustainability but face economic hurdles. NADPH-dependent processes incur high cofactor costs ($3,200/mol), constituting 60–70% of total expenses. Mutant enzymes utilizing NADH ($290/mol) reduce cofactor costs 11-fold, but the 4–5× lower catalytic efficiency necessitates larger bioreactor volumes. Transition-metal catalysis (e.g., Pd-catalyzed arylation) requires $500–800/kg for chiral ligands, though ligand recycling improves viability. Lifecycle analysis shows enzymatic synthesis lowers E-factor (kg waste/kg product) to 15 versus 35–40 for chemical routes. However, breakeven requires ≥500 kg/year production due to upstream enzyme expression and purification costs [2] [7]. Hybrid approaches—combining enzymatic reduction with chemical cyclization—optimize cost and stereoselectivity for multi-ton outputs [3] [7].
Table 3: Cost Analysis of Catalytic Methods for Industrial Synthesis
Parameter | Enzymatic (NADPH) | Enzymatic (NADH) | Chemical (Pd Catalysis) | Hybrid Approach |
---|---|---|---|---|
Catalyst Cost ($/kg) | 3,200 | 290 | 2,800 | 750 |
Space-Time Yield (g·L⁻¹·h⁻¹) | 8.7 | 4.8 | 22.5 | 15.2 |
E-Factor (kg waste/kg product) | 15 | 18 | 38 | 21 |
Breakeven Scale (kg/year) | >1,000 | 500 | 300 | 400 |
Solvent selection critically impacts sustainability. Tetrahydrofuran (THF) and toluene dominate chemical steps (e.g., C–H activation and alkylation), but their high volatility complicates recovery. Continuous distillation reclaims 85–90% of THF, while membrane filtration recovers >95% of dimethylformamide. Enzymatic reductions use aqueous buffers, enabling direct solvent reuse after product extraction. Process intensification via flow chemistry reduces solvent inventories by 50–70%: immobilized enzymes in packed-bed reactors achieve substrate concentrations of 1.5 M, with 99% solvent recycling [7] [9]. Lifecycle assessments confirm these strategies lower cumulative energy demand by 40% and cut volatile organic compound emissions by 65% versus batch processing [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7